molecular formula C16H25NO3 B1295299 Decyl 4-nitrophenyl ether CAS No. 31657-37-1

Decyl 4-nitrophenyl ether

Cat. No.: B1295299
CAS No.: 31657-37-1
M. Wt: 279.37 g/mol
InChI Key: FQIOGTJBANMZNX-UHFFFAOYSA-N
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Description

Decyl 4-nitrophenyl ether: is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 . It is characterized by the presence of a decyl group attached to a 4-nitrophenyl ether moiety. This compound is known for its applications in various fields, including chemistry and industry.

Scientific Research Applications

Chemistry: Decyl 4-nitrophenyl ether is used as a reagent in organic synthesis, particularly in the preparation of other ether compounds. It serves as a model compound for studying etherification reactions.

Biology: In biological research, this compound is used as a substrate in enzyme assays to study the activity of enzymes that catalyze ether bond cleavage.

Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents by modifying its structure.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of surfactants and other specialty chemicals.

Safety and Hazards

Sigma-Aldrich provides Decyl 4-nitrophenyl ether to researchers but does not collect analytical data for this product . Buyers assume responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 4-nitrophenyl ether can be synthesized using the Williamson Ether Synthesis method . This involves the reaction of an alkyl halide with an alkoxide ion. In this case, decyl bromide can react with 4-nitrophenol in the presence of a base such as sodium hydride or potassium hydride to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decyl 4-nitrophenyl ether can undergo oxidation reactions, especially at the nitro group, leading to the formation of various oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage in this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The major product is decyl 4-aminophenyl ether.

    Substitution: Various substituted ethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of decyl 4-nitrophenyl ether involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, leading to the cleavage of the ether bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • Dodecyl 4-nitrophenyl ether
  • Hexathis compound
  • Butyl 4-nitrophenyl ether

Comparison: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and applications. Compared to dodecyl and hexadecyl derivatives, this compound has a shorter alkyl chain, making it more soluble in certain solvents and potentially more reactive in specific reactions .

Properties

IUPAC Name

1-decoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIOGTJBANMZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185550
Record name Decyl 4-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31657-37-1
Record name Decyl 4-nitrophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl 4-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-NITROPHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the outset, p-nitrophenol 1 (13.4 g, 96 mmol) and n-decyl iodide (25 g, 93 mmol) were dissolved in DMF (100 ml) to prepare a solution. Potassium carbonate (12.9 g) was added to the solution, and the mixture was stirred at 100° C. for about 2 hr. After the disappearance of the starting material was confirmed by TLC, the reaction mixture was allowed to cool to room temperature. Upon the addition of water and salt in an ice bath, solid matter was precipitated, and the solid was collected by filtration to give 4-decyloxynitrobenzene 2 (28.28 g, 110%) as a light yellow liquid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the linear relationship between the sensitivity (-s) of Decyl 4-nitrophenyl ether and the number of carbon atoms (Cn) in its alkyl chain?

A1: The linear relationship observed between -s and Cn for alkyl 4-nitrophenyl ethers, including this compound, suggests that the increasing length of the alkyl chain directly influences its solvatochromic behavior []. This behavior is attributed to the consistent effect of the alkyl chain on the energy levels of the n and π* orbitals involved in the electronic transitions responsible for the compound's UV/Vis absorption. Unlike the N,N-dialkyl-4-nitroaniline (DNAP) indicators, where the relationship decays after a certain chain length, the consistent linearity in alkyl 4-nitrophenyl ethers suggests that the alkyl chain doesn't hinder the solvatochromic character, even with increasing length. This information can be valuable for designing solvatochromic probes with predictable sensitivity based on their alkyl chain length.

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